molecular formula CH2N2O4S B14466889 Dinitromethanethiol CAS No. 66584-61-0

Dinitromethanethiol

Cat. No.: B14466889
CAS No.: 66584-61-0
M. Wt: 138.11 g/mol
InChI Key: NHKCJSAVZOXIMO-UHFFFAOYSA-N
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Description

Dinitromethanethiol is an organic compound with the molecular formula CH₂N₂O₄S It is a sulfur-containing compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinitromethanethiol typically involves the reaction of dinitromethane with a thiol reagent. One common method is the reaction of dinitromethane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CH2(NO2)2+H2SCH2(NO2)2SH+H2O\text{CH}_2(\text{NO}_2)_2 + \text{H}_2\text{S} \rightarrow \text{CH}_2(\text{NO}_2)_2\text{SH} + \text{H}_2\text{O} CH2​(NO2​)2​+H2​S→CH2​(NO2​)2​SH+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dinitromethanethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides.

    Reduction: It can be reduced to form simpler thiol compounds.

    Substitution: The nitro groups in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the nitro groups under basic conditions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of simpler thiol compounds.

    Substitution: Formation of substituted nitro compounds.

Scientific Research Applications

Dinitromethanethiol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dinitromethanethiol involves its interaction with molecular targets such as enzymes and proteins. The sulfhydryl group (-SH) in this compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanethiol (CH₃SH): A simple thiol with a single methyl group.

    Ethanethiol (C₂H₅SH): A thiol with an ethyl group.

    Dinitromethane (CH₂(NO₂)₂): A related compound without the thiol group.

Uniqueness

Dinitromethanethiol is unique due to the presence of both nitro groups and a thiol group in its structure

Properties

CAS No.

66584-61-0

Molecular Formula

CH2N2O4S

Molecular Weight

138.11 g/mol

IUPAC Name

dinitromethanethiol

InChI

InChI=1S/CH2N2O4S/c4-2(5)1(8)3(6)7/h1,8H

InChI Key

NHKCJSAVZOXIMO-UHFFFAOYSA-N

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])S

Origin of Product

United States

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